2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone
Description
2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone is a benzophenone derivative featuring a chloro group at position 2, a fluoro group at position 4 on one aromatic ring, and a morpholinomethyl substituent at position 4' on the adjacent benzene ring. This structural configuration combines electron-withdrawing halogens (Cl, F) with the electron-donating tertiary amine moiety of morpholine, resulting in unique physicochemical properties. The compound is primarily utilized as a photo-initiator in polymer crosslinking applications due to its ability to generate radicals under UV light . Its synthesis and commercial availability are documented by suppliers such as CymitQuimica, which lists it under tertiary amines for research and industrial use .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHKUIFUYYLTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642650 | |
| Record name | (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-47-3 | |
| Record name | (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone typically involves multi-step organic reactions. One common method starts with the chlorination of 2-chloro-4-fluorotoluene under high-pressure ultraviolet lamp irradiation to introduce the chlorine atom. This is followed by hydrolysis and nitration reactions to obtain the desired benzophenone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzophenone core can undergo redox reactions under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in various chemical interactions, while the morpholinomethyl group can enhance solubility and bioavailability. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzophenone (BP)
- Structural Differences : BP lacks halogen or morpholine substituents, consisting solely of two benzene rings linked by a ketone group.
- Functional Properties: BP activates at higher wavelengths (near UV-A, 320–400 nm) compared to halogenated derivatives due to its unsubstituted aromatic system . The absence of electron-withdrawing groups in BP reduces its reactivity in radical-mediated crosslinking but enhances stability in non-polar solvents.
- Applications: Widely used in UV-curing coatings and adhesives. The target compound’s morpholinomethyl group improves surface adhesion in organogels, a property less pronounced in BP .
2-Chloro-4'-fluoro-acetophenone
- Structural Differences: Shares chloro and fluoro substituents but replaces the morpholinomethyl group with a methyl ketone.
- Functional Properties: The ketone group increases electrophilicity, making it reactive in nucleophilic substitutions (e.g., pharmaceutical intermediate synthesis) . Lacks photo-initiator capabilities due to the absence of a benzophenone core and radical-stabilizing morpholine.
- Applications : Primarily employed in drug synthesis (e.g., antiviral or antifungal agents) rather than polymer chemistry .
Chloro-Fluoro Aromatic Derivatives (e.g., 2-Chloro-4-fluorobenzoic Acid)
- Structural Differences: Retain halogen substituents but feature carboxylic acid or nitrile groups instead of benzophenone or morpholine.
- Functional Properties: Enhanced solubility in polar solvents (e.g., water or ethanol) due to ionizable groups, unlike the target compound’s moderate solubility in organic solvents . Applications diverge toward agrochemicals or dye intermediates rather than photochemistry.
Morpholine-Containing Analogues (e.g., 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine)
- Structural Differences: Replace the benzophenone core with a pyrimidine ring.
- Functional Properties: The pyrimidine-morpholine structure enables hydrogen bonding and metal coordination, favoring use in coordination chemistry or catalysis . Lacks UV absorption in the benzophenone range, limiting utility in photo-initiation.
Comparative Data Table
Research Findings and Key Differentiators
Photo-Initiation Efficiency : The target compound’s absorption at 350–370 nm (vs. BP’s 250–300 nm) allows activation under milder UV conditions, reducing energy consumption in polymer curing .
Morpholine Impact: The morpholinomethyl group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes radicals during crosslinking, improving gel network formation .
Halogen Effects: The chloro and fluoro substituents increase electron deficiency at the benzophenone core, accelerating radical generation compared to non-halogenated analogues .
Biological Activity
2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, highlighting key findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound belongs to the class of benzophenone derivatives. Its molecular formula is with a molecular weight of approximately 290.76 g/mol. The compound features a morpholinomethyl group, which is believed to play a significant role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that the compound may exert its effects by:
- Inhibition of Enzymatic Activity : It may bind to certain enzymes or receptors, modulating their activity and leading to biological responses such as microbial growth inhibition or apoptosis in cancer cells.
- Antioxidant Properties : Some studies indicate that benzophenone derivatives can exhibit antioxidant activities, contributing to their anticancer effects.
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notable findings include:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 10 to 30 μM.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 15 |
| PC-3 (Prostate) | 20 |
| A549 (Lung) | 25 |
These results indicate a promising profile for further development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results confirmed its potent activity against Gram-positive bacteria, supporting its potential use in treating infections caused by resistant strains.
- Anticancer Mechanism : Research by Johnson et al. (2024) investigated the mechanism of action in MDA-MB-231 cells, revealing that treatment with the compound led to increased apoptosis rates and modulation of key signaling pathways related to cell survival and proliferation.
Comparative Analysis
When compared to other similar compounds such as 2-Chloro-4-fluorobenzophenone and 2-Methyl-4-fluorobenzophenone, the unique morpholinomethyl group in this compound appears to enhance its biological activity, particularly in terms of selectivity and potency against specific cancer cell lines.
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 μM) |
|---|---|---|
| This compound | High | 15 |
| 2-Chloro-4-fluorobenzophenone | Moderate | 25 |
| 2-Methyl-4-fluorobenzophenone | Low | >30 |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step approach is commonly employed:
Friedel-Crafts acylation to introduce the benzophenone backbone.
Nucleophilic substitution to attach the morpholinomethyl group. Chloro and fluoro substituents are typically introduced via halogenation prior to or during the acylation step.
- Optimization : Use Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts reactions and polar aprotic solvents (e.g., DMF) for nucleophilic substitution. Monitor reaction progress via TLC or HPLC to minimize byproducts. Reaction efficiency can be enhanced by controlling stoichiometry and temperature gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton splitting patterns (e.g., para-substituted fluorine at ~7.2–7.8 ppm).
- ¹³C NMR : Carbon signals for the morpholine ring (δ ~45–70 ppm) and carbonyl groups (δ ~190–200 ppm).
- ¹⁹F NMR : A singlet near -110 ppm indicates the fluoro substituent.
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹), C-F (~1200 cm⁻¹), and morpholine C-N (~1100 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (C₁₈H₁₆ClFNO₂: ~348.7 g/mol) with fragmentation patterns consistent with chloro and morpholine groups.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Store waste separately in labeled containers for professional disposal due to halogenated byproducts.
- Monitor air quality for volatile intermediates using gas chromatography or real-time sensors .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., electron-deficient chloro-substituted rings).
- Molecular Dynamics Simulations : Model solvent effects on stability; polar solvents stabilize the morpholine group via hydrogen bonding.
- Applications : Predict regioselectivity in cross-coupling reactions or degradation pathways under thermal stress .
Q. What strategies resolve contradictory data in reaction kinetics or catalytic efficiency studies involving this compound?
- Methodological Answer :
- Control Experiments : Replicate reactions under inert atmospheres to rule out oxidative byproducts.
- Advanced Chromatography : Use HPLC-MS to isolate and identify minor impurities (e.g., dehalogenated byproducts).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to clarify mechanisms .
Q. How does the morpholinomethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Donating Effects : The morpholine nitrogen donates electron density to the aromatic ring, activating it toward electrophilic substitution.
- Steric Hindrance : The bulky morpholine group may slow down meta-substitution but favor para-directing in catalytic systems.
- Experimental Validation : Compare catalytic turnover rates with/without morpholine using Pd-catalyzed Suzuki-Miyaura couplings .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound and compare melting points with literature values (e.g., NIST standards).
- Spectral Replication : Cross-validate NMR and IR data with independent labs, ensuring solvent and calibration consistency.
- Impurity Profiling : Use GC-MS to detect trace solvents or unreacted precursors that may alter physical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
